molecular formula C23H23ClN4O4 B11507752 4-({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl)-3-methyl-1H-pyrazol-5-ol

4-({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl)-3-methyl-1H-pyrazol-5-ol

Cat. No.: B11507752
M. Wt: 454.9 g/mol
InChI Key: NKXJYXPDJWZEOS-UHFFFAOYSA-N
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Description

4-({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl)-3-methyl-1H-pyrazol-5-ol is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, chlorophenyl, and pyrazolyl groups

Preparation Methods

The synthesis of 4-({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl)-3-methyl-1H-pyrazol-5-ol involves multiple steps. The synthetic route typically starts with the preparation of the core pyrazole structure, followed by the introduction of the chlorophenyl and methoxy groups. The final steps involve the formation of the hydroxy and methyl groups on the pyrazole ring. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl)-3-methyl-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorophenyl and methoxy groups may interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. Pathways involved may include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar compounds include those with pyrazole rings and chlorophenyl groups, such as:

  • 4-({4-[(2-bromophenyl)methoxy]-3-methoxyphenyl}(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl)-3-methyl-1H-pyrazol-5-ol
  • 4-({4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl}(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl)-3-methyl-1H-pyrazol-5-ol These compounds share structural similarities but differ in the halogen substituent on the phenyl ring, which can influence their reactivity and biological activity. The uniqueness of 4-({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl)-3-methyl-1H-pyrazol-5-ol lies in its specific combination of functional groups and their arrangement, which imparts distinct properties and potential applications.

Properties

Molecular Formula

C23H23ClN4O4

Molecular Weight

454.9 g/mol

IUPAC Name

4-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C23H23ClN4O4/c1-12-19(22(29)27-25-12)21(20-13(2)26-28-23(20)30)14-8-9-17(18(10-14)31-3)32-11-15-6-4-5-7-16(15)24/h4-10,21H,11H2,1-3H3,(H2,25,27,29)(H2,26,28,30)

InChI Key

NKXJYXPDJWZEOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC)C4=C(NNC4=O)C

Origin of Product

United States

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